molecular formula C9H20NaO3S B152885 Sodium Nonane-1-sulfonate CAS No. 35192-74-6

Sodium Nonane-1-sulfonate

Cat. No.: B152885
CAS No.: 35192-74-6
M. Wt: 231.31 g/mol
InChI Key: TVLXYUPYNWALAQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Sodium Nonane-1-sulfonate plays a significant role in biochemical reactions, particularly in the separation and analysis of biomolecules. It is used as an ion-pair reagent in HPLC to separate histidines and other amino acids. The compound interacts with enzymes such as lipoprotein phospholipase A2, influencing its activity and aiding in the study of coronary plaque volume . Additionally, this compound is used in capillary zone electrophoresis (CZE) as an indirect UV detection buffer, highlighting its versatility in biochemical applications .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in separating biomolecules allows researchers to study the effects of different substances on cellular processes more effectively. This compound’s interaction with lipoprotein phospholipase A2, for example, provides insights into its impact on cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an ion-pair reagent, facilitating the separation of charged molecules in HPLC. This interaction is crucial for the accurate analysis of biomolecules, as it enhances the resolution and sensitivity of the separation process. This compound’s ability to interact with enzymes like lipoprotein phospholipase A2 further underscores its importance in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, making it a reliable reagent for long-term studies. Its effectiveness may degrade over extended periods, potentially impacting the accuracy of experimental results. Researchers must consider the temporal effects of this compound when designing experiments to ensure consistent and reliable outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal impact on cellular function, while higher doses could lead to toxic or adverse effects. Researchers have observed threshold effects, where the compound’s influence on cellular processes becomes more pronounced at specific concentrations. Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular function. The compound’s role in ion-pair chromatography highlights its importance in studying metabolic flux and metabolite levels. By facilitating the separation of biomolecules, this compound enables researchers to investigate the intricate details of metabolic pathways and their regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical experiments .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s effectiveness in separating biomolecules and studying cellular processes. Researchers must consider the subcellular localization of this compound to fully understand its biochemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Nonane-1-sulfonate can be synthesized through the sulfonation of nonane. The process involves the reaction of nonane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and filtration, helps in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium Nonane-1-sulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Sodium 1-octanesulfonate
  • Sodium 1-decanesulfonate
  • Sodium dodecyl sulfate

Comparison: Sodium Nonane-1-sulfonate is unique in its carbon chain length, which provides a balance between hydrophobicity and ionic strength. Compared to Sodium 1-octanesulfonate, it offers better separation for longer-chain cations. In contrast, Sodium 1-decanesulfonate and Sodium dodecyl sulfate have longer carbon chains, which may result in stronger hydrophobic interactions but potentially lower solubility in aqueous solutions .

Properties

CAS No.

35192-74-6

Molecular Formula

C9H20NaO3S

Molecular Weight

231.31 g/mol

IUPAC Name

sodium;nonane-1-sulfonate

InChI

InChI=1S/C9H20O3S.Na/c1-2-3-4-5-6-7-8-9-13(10,11)12;/h2-9H2,1H3,(H,10,11,12);

InChI Key

TVLXYUPYNWALAQ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCS(=O)(=O)[O-].[Na+]

SMILES

CCCCCCCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCS(=O)(=O)O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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